An In-depth Technical Guide on the Chemical Properties and Applications of Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate
An In-depth Technical Guide on the Chemical Properties and Applications of Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate
This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate, a lipid molecule of significant interest in the field of drug delivery. Designed for researchers, scientists, and professionals in drug development, this document delves into the core characteristics of this compound and its role as a potential ionizable lipid in the formulation of lipid nanoparticles (LNPs) for therapeutic applications.
Introduction: The Emerging Role of Ionizable Lipids in Modern Therapeutics
The advent of mRNA-based vaccines and therapies has underscored the critical importance of sophisticated drug delivery systems. Lipid nanoparticles (LNPs) have emerged as the leading platform for the effective in vivo delivery of nucleic acids, protecting the payload from degradation and facilitating its entry into target cells.[1][2] At the heart of these delivery vehicles are ionizable lipids, which are indispensable for the encapsulation and subsequent release of genetic material.[]
Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate belongs to this pivotal class of molecules. Its unique chemical structure, featuring a tertiary amine headgroup and lipid tails, allows it to possess a pH-dependent charge.[4] At an acidic pH, the amine group becomes protonated, leading to a positive charge that facilitates the complexation with negatively charged nucleic acids.[5] Conversely, at physiological pH, the lipid remains neutral, minimizing toxicity and non-specific interactions with cell membranes.[4] This pH-sensitivity is the cornerstone of its function in drug delivery.[6]
Core Chemical and Physical Properties
A thorough understanding of the physicochemical properties of Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate is fundamental to its application in LNP formulations.
| Property | Value | Source |
| Molecular Formula | C27H55NO3 | [7] |
| Molecular Weight | 441.7 g/mol | [7] |
| IUPAC Name | heptadecan-9-yl 8-(2-hydroxyethylamino)octanoate | [7] |
| CAS Number | 2089253-23-4 | [7] |
| Calculated XLogP3 | 9.1 | [7] |
| Topological Polar Surface Area | 58.6 Ų | [7] |
These properties indicate a highly lipophilic molecule with a polar headgroup, characteristic of lipids designed for integration into lipid bilayers. The calculated XLogP3 value suggests poor water solubility, a key feature for its role in forming stable nanoparticles.
Synthesis and Characterization: A Methodological Overview
The synthesis of ionizable lipids like Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate typically involves multi-step organic chemistry protocols. While specific synthesis routes for this exact molecule are not widely published, a generalizable synthetic strategy can be inferred from the synthesis of similar ionizable lipids.
Generalized Synthetic Workflow
The synthesis would likely involve the reaction of a secondary amine with an alkyl halide or a similar electrophile to introduce the lipid tails, followed by esterification to attach the octanoate chain. The final step would be the introduction of the 2-hydroxyethyl group.
Caption: Generalized synthetic workflow for Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate.
Analytical Characterization Protocol
The identity and purity of the synthesized lipid must be rigorously confirmed using a suite of analytical techniques.
Objective: To verify the chemical structure and assess the purity of the synthesized Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate.
Methodology:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Dissolve a small sample (5-10 mg) in a deuterated solvent (e.g., CDCl3).
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Acquire 1H and 13C NMR spectra.
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Rationale: The chemical shifts and coupling constants in the 1H NMR spectrum will confirm the presence and connectivity of the protons in the alkyl chains, the octanoate backbone, and the hydroxyethyl group. The 13C NMR spectrum will verify the carbon framework.
-
-
Mass Spectrometry (MS):
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Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol).
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Analyze using Electrospray Ionization Mass Spectrometry (ESI-MS).
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Rationale: ESI-MS will provide the exact mass of the molecule, which should correspond to its calculated molecular weight (441.7 g/mol ), confirming its elemental composition.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Develop a reverse-phase HPLC method using a C18 column.
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Use a mobile phase gradient of water and acetonitrile with a suitable additive (e.g., trifluoroacetic acid).
-
Monitor the elution profile using a suitable detector (e.g., UV or Evaporative Light Scattering Detector).
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Rationale: HPLC is used to assess the purity of the compound. A single, sharp peak indicates a high degree of purity.
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Application in Lipid Nanoparticle Formulation
Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate is anticipated to function as a key component in LNP formulations for nucleic acid delivery.[8] These formulations typically consist of four main components.[2]
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Ionizable Lipid: (e.g., Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate) for nucleic acid encapsulation and endosomal escape.
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Helper Lipid: (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine - DSPC) to aid in the formation of the lipid bilayer and enhance stability.[1]
-
Cholesterol: To modulate membrane fluidity and stability.[8]
-
PEGylated Lipid: (e.g., DMG-PEG2000) to control particle size and prevent aggregation, as well as to provide a "stealth" character to evade the immune system.[9]
Caption: Key components of a lipid nanoparticle formulation.
LNP Formulation Protocol via Microfluidics
Microfluidic mixing is a state-of-the-art method for producing uniform and reproducible LNPs.
Objective: To formulate LNPs encapsulating a model nucleic acid (e.g., polyA) using Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate.
Methodology:
-
Preparation of Lipid Stock Solution:
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Dissolve Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate, DSPC, cholesterol, and a PEGylated lipid in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).[10]
-
Rationale: Ethanol is a common solvent that is miscible with the aqueous phase, allowing for rapid mixing and nanoparticle formation.
-
-
Preparation of Aqueous Phase:
-
Dissolve the nucleic acid in an acidic buffer (e.g., sodium acetate, pH 4.0).
-
Rationale: The acidic pH ensures that the ionizable lipid is protonated and can efficiently complex with the negatively charged nucleic acid.
-
-
Microfluidic Mixing:
-
Load the lipid-ethanol solution and the aqueous nucleic acid solution into separate syringes.
-
Pump the two solutions into a microfluidic mixing chip (e.g., a staggered herringbone mixer) at a defined flow rate ratio (e.g., 3:1 aqueous to ethanol).
-
Rationale: The rapid mixing within the microfluidic channels induces the precipitation of the lipids and the self-assembly of LNPs with the encapsulated nucleic acid.
-
-
Downstream Processing:
-
Dialyze the resulting LNP suspension against a neutral buffer (e.g., phosphate-buffered saline, pH 7.4) to remove the ethanol and raise the pH.
-
Concentrate the LNP formulation using a suitable method (e.g., tangential flow filtration).
-
Sterile filter the final product.
-
Rationale: Dialysis and buffer exchange are crucial for obtaining a biocompatible formulation at a physiological pH.
-
Characterization of Formulated Lipid Nanoparticles
Once formulated, the LNPs must be characterized to ensure they meet the required specifications for therapeutic use.
| Parameter | Analytical Method | Purpose |
| Particle Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | To determine the average particle size and the uniformity of the particle size distribution. |
| Zeta Potential | Laser Doppler Electrophoresis | To measure the surface charge of the nanoparticles, which influences their stability and interaction with cells. |
| Encapsulation Efficiency | RiboGreen Assay | To quantify the percentage of nucleic acid that has been successfully encapsulated within the LNPs.[11] |
| Morphology | Cryo-Transmission Electron Microscopy (Cryo-TEM) | To visualize the structure and morphology of the LNPs. |
Mechanism of Action in Drug Delivery
The efficacy of LNPs formulated with Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate hinges on a well-orchestrated series of events following administration.
Caption: Proposed mechanism of action for LNP-mediated nucleic acid delivery.
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Systemic Circulation: In the bloodstream (pH ~7.4), the ionizable lipid is neutral, preventing aggregation and minimizing interactions with blood components.
-
Cellular Uptake: The LNPs are taken up by target cells through endocytosis.
-
Endosomal Escape: Inside the endosome, the pH drops, leading to the protonation of the ionizable lipid's tertiary amine. This positive charge is thought to promote the interaction of the LNP with the negatively charged endosomal membrane, leading to its destabilization and the release of the nucleic acid payload into the cytoplasm.[6]
Conclusion and Future Perspectives
Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate represents a promising ionizable lipid for the development of advanced drug delivery systems. Its chemical properties are well-suited for the formulation of stable and effective lipid nanoparticles for the delivery of nucleic acid-based therapeutics. Further research is warranted to fully elucidate its structure-activity relationship and to optimize LNP formulations for specific clinical applications. The systematic design and evaluation of such lipids will continue to be a driving force in the advancement of genetic medicine.[12]
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- Heptadecan-9-yl 8-((6-(decyloxy)-6-oxohexyl)(2-hydroxyethyl)amino)octanoate. (n.d.). MedchemExpress.com.
- (heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxO-6-(undecyloxy) hexyl) amino) octanoate) [HUO] [SM-102] CAS:2089251-47-6. (n.d.). SINOPEG.
- Heptadecan-9-yl 8-((2-hydroxyethyl)(8-oxo-8-(undecan-3-yloxy)octyl)amino)octanoate. (n.d.). PASL.
- Boosting LNP Performance: Higher Concentrations of Lipid Mixtures Improve In Vivo Gene Expression and Storage Stability. (2026). MDPI.
- A Naked Lyophilized mRNA Vaccine Against Seasonal Influenza, Administered by Jet Injection, Provides a Robust Response in Immunized Mice. (2026). MDPI.
- Heptadecan-9-yl 8-((6-(decyloxy)-6-oxohexyl)(2-hydroxyethyl)amino)octanoate. (n.d.). BroadPharm.
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- Heptadecan-9-yl 8-((2-hydroxyethyl)(8-nonyloxy)-8-oxooctyl)amino)octanoate. (2024). AK Scientific, Inc..
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